2-Amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, nitro, phenyl, oxo, and cyanide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-4-nitrophenol with cyanoacetic acid in the presence of a catalyst such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine . The reaction is carried out in a solvent like dimethylformamide under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrosulfide in an aqueous alkaline solution.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of the nitro group can lead to the formation of 2-amino-4-(4-aminophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide.
Scientific Research Applications
2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, inhibiting their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-nitrophenol: A precursor in the synthesis of the target compound, known for its fungicidal properties.
2-aminothiazole-4-carboxylate: Another compound with significant biological activities, including antimicrobial and antifungal properties.
Uniqueness
2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in scientific research.
Properties
CAS No. |
5275-37-6 |
---|---|
Molecular Formula |
C22H17N3O4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C22H17N3O4/c23-12-17-20(14-6-8-16(9-7-14)25(27)28)21-18(26)10-15(11-19(21)29-22(17)24)13-4-2-1-3-5-13/h1-9,15,20H,10-11,24H2 |
InChI Key |
WOGBCQGCWMTUEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1OC(=C(C2C3=CC=C(C=C3)[N+](=O)[O-])C#N)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.